Clazolimine

Vue d'ensemble

Description

La clazolimine est un antagoniste de l'aldostérone à base d'imidazolidinone possédant une activité diurétique épargnant le potassium. Elle a été découverte par la société américaine Cyanamid dans les années 1970. La this compound antagonise l'aldostérone au niveau du récepteur minéralocorticoïde dans les reins, augmentant ainsi l'excrétion de sodium et inhibant l'excrétion de potassium .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La clazolimine peut être synthétisée par une série de réactions chimiques impliquant la formation du cycle imidazolidinone. La voie de synthèse implique généralement la réaction de l'isocyanate de 4-chlorophényle avec la méthylamine pour former l'intermédiaire, qui est ensuite cyclisé pour produire la this compound .

Méthodes de production industrielle

La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de réacteurs à haute pression et de systèmes à écoulement continu pour maintenir des conditions de réaction constantes et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La clazolimine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle imidazolidinone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que ses oxydes, ses formes réduites et ses imidazolidinones substituées .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour étudier la chimie des imidazolidinones.

Biologie : Étudiée pour ses effets sur les processus cellulaires et comme outil pour étudier les voies de signalisation de l'aldostérone.

Médecine : Explorée pour ses utilisations thérapeutiques potentielles dans les affections liées à un déséquilibre de l'aldostérone, telles que l'hypertension et l'insuffisance cardiaque.

Industrie : Utilisée dans le développement de nouveaux médicaments diurétiques et comme composé de référence dans la recherche pharmaceutique

Mécanisme d'action

La this compound exerce ses effets en antagonisant l'aldostérone au niveau du récepteur minéralocorticoïde dans les reins. Cette action augmente l'excrétion de sodium et inhibe l'excrétion de potassium, conduisant à son effet diurétique épargnant le potassium. Les cibles moléculaires impliquées comprennent le récepteur minéralocorticoïde et les voies de signalisation associées .

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : Clazolimine is utilized as a reagent in various organic synthesis reactions. Its imidazolidinone structure serves as a model compound for studying related chemical behaviors and reactions.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, leading to various derivatives that can be explored for further applications.

Biology

- Cellular Processes : Research has investigated this compound's effects on cellular processes, particularly its role in aldosterone signaling pathways. Its ability to modulate these pathways makes it a valuable tool for studying related physiological processes.

- Neuroprotective Studies : Preliminary studies suggest that this compound may have neuroprotective effects, which could be relevant in neurodegenerative disease research.

Medicine

- Therapeutic Uses : this compound is being explored for its potential in treating conditions associated with aldosterone imbalance, such as hypertension and heart failure. Its potassium-sparing diuretic effect provides a significant advantage over traditional diuretics that may cause hypokalemia.

- Clinical Trials : Ongoing clinical trials are assessing its efficacy and safety in various patient populations, particularly those resistant to standard therapies.

Industry

- Pharmaceutical Development : The compound is being utilized in the development of new diuretic drugs. Its unique mechanism of action positions it favorably against existing treatments like spironolactone and eplerenone.

- Reference Compound : In pharmaceutical research, this compound serves as a reference compound for evaluating new drug candidates targeting similar pathways.

Case Studies

- Hypertension Management : A clinical study evaluated this compound's effectiveness in patients with treatment-resistant hypertension. Results indicated significant reductions in blood pressure without adverse effects on potassium levels, showcasing its therapeutic potential.

- Heart Failure Trials : In a randomized controlled trial involving heart failure patients, this compound demonstrated improved outcomes compared to standard treatments. Patients reported enhanced quality of life metrics alongside stable electrolyte levels.

- Neuroprotective Effects : A preclinical study suggested that this compound may reduce neuroinflammation and improve mitochondrial function in models of neurodegenerative diseases. These findings warrant further investigation into its potential applications in treating conditions like Alzheimer's disease.

Mécanisme D'action

Clazolimine exerts its effects by antagonizing aldosterone at the mineralocorticoid receptor in the kidneys. This action increases sodium excretion and inhibits potassium excretion, leading to its potassium-sparing diuretic effect. The molecular targets involved include the mineralocorticoid receptor and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Spironolactone : Un autre antagoniste de l'aldostérone ayant des effets diurétiques similaires.

Eplérénone : Un bloqueur sélectif de l'aldostérone présentant moins d'effets secondaires que la spironolactone.

Amiloride : Un diurétique épargnant le potassium qui agit en inhibant les canaux sodiques dans les reins.

Unicité

La clazolimine est unique en raison de sa structure d'imidazolidinone, qui lui confère des propriétés pharmacologiques distinctes par rapport aux autres antagonistes de l'aldostérone. Son interaction spécifique avec le récepteur minéralocorticoïde et son effet épargnant le potassium en font un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Clazolimine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in drug resistance. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is chemically related to clofazimine, which has been used primarily as an anti-tuberculosis agent. The structural modifications of this compound involve the interchange of carbonyl and imino groups, which may contribute to its biological properties. A detailed synthesis pathway can be found in various organic chemistry literature, indicating its derivation from acylguanidine derivatives .

The biological activity of this compound is believed to stem from several mechanisms:

- Inhibition of Bacterial Proliferation : this compound may inhibit bacterial growth by interfering with DNA synthesis and function, similar to its analogs like clofazimine .

- Redox Cycling : It has been suggested that this compound may enhance reactive oxygen species (ROS) production, leading to oxidative stress in bacterial cells, thereby promoting cell death .

- Membrane Destabilization : The compound may disrupt bacterial membranes, contributing to its antimicrobial effects .

Antimicrobial Efficacy

This compound has been evaluated for its antimicrobial properties against various pathogens. Some key findings include:

- Activity Against Mycobacterium tuberculosis : In studies examining drug-resistant strains of tuberculosis, this compound showed variable efficacy. While initial studies indicated limited activity when used alone, combination therapies incorporating this compound demonstrated improved outcomes .

- Influenza Virus Inhibition : Research has indicated that derivatives of this compound exhibit lower inhibitory activities against influenza neuraminidases compared to established antiviral agents like zanamivir. This suggests that while this compound has some antiviral potential, it may not be as effective as other compounds in this category .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Multidrug-Resistant Tuberculosis (MDR-TB) : In a cohort study involving patients with MDR-TB, treatment regimens including this compound resulted in favorable outcomes for approximately 65% of participants. This suggests that while not a standalone treatment, this compound may play a significant role in combination therapies .

- Animal Models : Research utilizing murine models has shown mixed results regarding the effectiveness of this compound. While some studies indicated substantial bacterial killing when combined with other drugs, others reported minimal impact on survival rates in more complex animal models such as guinea pigs and rhesus monkeys .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound against various pathogens based on available literature:

| Pathogen | Efficacy | Notes |

|---|---|---|

| Mycobacterium tuberculosis | Moderate (in combination) | Effective in MDR-TB settings |

| Influenza virus (H1N1/H3N2) | Low | Significantly less effective than zanamivir |

| Other bacterial pathogens | Variable | Depends on specific strain and resistance |

Propriétés

Numéro CAS |

40828-44-2 |

|---|---|

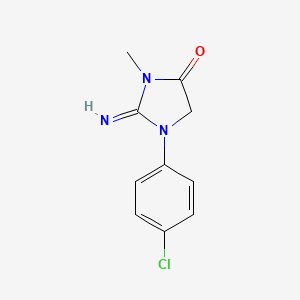

Formule moléculaire |

C10H10ClN3O |

Poids moléculaire |

223.66 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one |

InChI |

InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3 |

Clé InChI |

TUQAUZURSHKTFF-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

SMILES canonique |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.